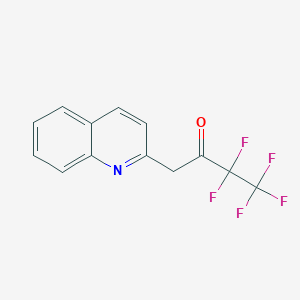

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

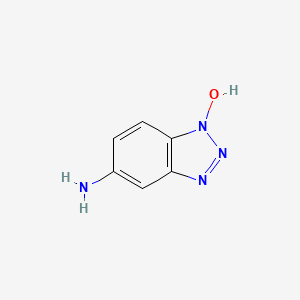

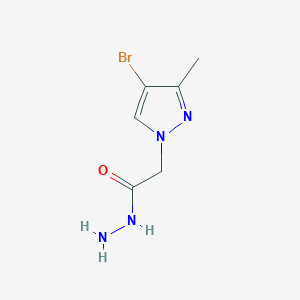

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one is a chemical compound with the CAS Number: 331950-42-6 . It has a molecular formula of C13H8F5NO and an average mass of 289.201 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinolin-2-yl group attached to a pentafluoro butan-2-one moiety . The presence of fluorine atoms in the molecule could potentially influence its reactivity and physical properties .Aplicaciones Científicas De Investigación

Antibacterial and Anticorrosive Properties

Quinoline derivatives, such as Norfloxacin, are noted for their broad-spectrum antibacterial activity. These compounds demonstrate effectiveness against a range of Gram-negative and some Gram-positive organisms, highlighting their potential in treating infections and as candidates for new antimicrobial agents (B. Holmes et al., 2012). Additionally, quinoline and its derivatives are utilized as anticorrosive materials, particularly in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metal atoms (C. Verma et al., 2020).

Biotechnological Applications

In the biotechnological sector, research has investigated the downstream processing of biologically produced compounds such as 1,3-propanediol and 2,3-butanediol, with quinoline derivatives potentially playing a role in the purification processes of these chemicals (Zhi-Long Xiu & A. Zeng, 2008). Such studies underscore the relevance of quinoline derivatives in enhancing the efficiency of bioproduct recovery.

Advanced Material and Nanoscience

Quinoline derivatives also find applications in the development of n-type semiconductors, sensors, and other advanced materials. Their structural properties make them suitable for use in organic electronics and nanotechnology applications (J. Segura et al., 2015).

Pharmaceutical Research

In the pharmaceutical domain, the incorporation of fluorine into quinoline derivatives, such as in the context of "3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one", is a notable area of study. Fluorination is known to enhance the stability and efficacy of pharmaceutical compounds, suggesting potential applications in drug design and development (Benjamin Buer & E. Marsh, 2012).

Environmental Science

Quinoline derivatives also play a role in environmental science, particularly in the microbial degradation of polyfluoroalkyl chemicals. Studies have examined the biodegradability of these compounds, indicating their importance in understanding the environmental fate of persistent organic pollutants (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,3,4,4,4-pentafluoro-1-quinolin-2-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)7-9-6-5-8-3-1-2-4-10(8)19-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXLBGIFFGMBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

amino]thiophene-2-carboxylate](/img/structure/B2783741.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![6-(2-Methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783744.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)